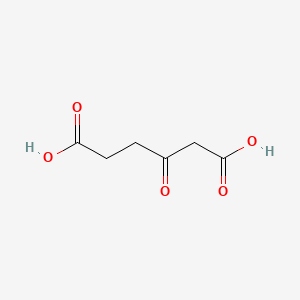

3-Ketoadipic acid

Description

3-Oxoadipic acid has been reported in Rhodococcus erythropolis and Plakortis simplex with data available.

RN given refers to parent cpd

Structure

3D Structure

Propriétés

IUPAC Name |

3-oxohexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGHRDFWYQHVFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218974 |

Source

|

| Record name | 3-Oxoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-Oxoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

689-31-6 |

Source

|

| Record name | β-Ketoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxoadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 689-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Ketoadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-KETOADIPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1379JRA56F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Oxoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124 - 126 °C |

Source

|

| Record name | 3-Oxoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ketoadipic Acid: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketoadipic acid, also known as 3-oxoadipic acid or β-ketoadipic acid, is a dicarboxylic acid and a key intermediate in the microbial catabolism of aromatic compounds. Its unique structure, featuring both ketone and carboxylic acid functional groups, makes it a molecule of significant interest in metabolic research, synthetic chemistry, and the development of novel therapeutics. This guide provides a comprehensive overview of the structure and chemical properties of this compound, detailed experimental protocols, and a visualization of its central role in metabolic pathways.

Structure and Chemical Identity

This compound is a six-carbon dicarboxylic acid with a ketone group at the third carbon position.

Chemical Formula: C₆H₈O₅

IUPAC Name: 3-oxohexanedioic acid

Synonyms: β-Ketoadipic acid, 3-Oxoadipic acid, 3-Ketoadipate, β-Ketoadipate

CAS Number: 689-31-6[1]

Molecular Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 160.12 g/mol | [2] |

| Melting Point | 124-126 °C | [2][3] |

| Boiling Point | 412.2 ± 25.0 °C (Predicted) | [3] |

| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | 1 x 10⁶ mg/L (Estimated) | |

| pKa₁ | 3.13 ± 0.32 (Predicted) | [3] |

| pKa₂ | ~4.5 (Estimated for the second carboxylic acid) | |

| Appearance | White to off-white solid | [3] |

Metabolic Significance: The β-Ketoadipate Pathway

This compound is a central intermediate in the β-ketoadipate pathway, a critical route for the aerobic degradation of aromatic compounds by bacteria and some fungi.[4] This pathway funnels a wide range of natural and xenobiotic aromatic compounds, such as lignin-derived monomers and pollutants, into the tricarboxylic acid (TCA) cycle. The pathway has two main converging branches: the catechol branch and the protocatechuate branch.

Catechol and Protocatechuate Branches of the β-Ketoadipate Pathway

The diagram below illustrates the convergence of the catechol and protocatechuate branches to form 3-ketoadipate, which is subsequently converted to intermediates of the TCA cycle.

Experimental Protocols

Microbial Synthesis of this compound

Recent advances in metabolic engineering have enabled the microbial production of this compound from renewable feedstocks. The following provides a general workflow for the production and purification of this compound using an engineered strain of Pseudomonas putida.

Detailed Methodology:

-

Fermentation: An engineered strain of Pseudomonas putida, with key genes in the β-ketoadipate pathway modified to promote accumulation of the target molecule, is cultured in a bioreactor. A fed-batch strategy is often employed with a controlled feed of carbon sources like glucose and xylose.[5]

-

Cell Removal: After fermentation, the culture broth is centrifuged or filtered to remove the bacterial cells.

-

Acidification and Extraction: The cell-free supernatant is acidified to a pH below 2 to protonate the carboxylic acid groups of this compound, making it more soluble in organic solvents. The product is then extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate.

-

Purification: The organic extract is concentrated by evaporation. The resulting crude product can be further purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot water and allowing it to cool slowly to form pure crystals.[6][7]

-

Analysis: The purity of the final product is assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the concentration and assess the purity of this compound.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

Column: A C18 reversed-phase column is commonly used for the analysis of organic acids. For highly aqueous mobile phases, a column with polar endcapping or an embedded polar group is recommended to prevent phase collapse.

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer at a low pH is typically used to ensure the carboxylic acid groups are protonated. A common mobile phase is 20 mM potassium phosphate (B84403) buffer adjusted to pH 2.7.[8] A small percentage of an organic modifier like acetonitrile (B52724) or methanol (B129727) can be added if necessary to adjust retention times.

Detection: UV detection at a wavelength of 210 nm is suitable for detecting the carboxyl groups of this compound.

Sample Preparation: Samples are typically diluted in the mobile phase and filtered through a 0.22 µm syringe filter before injection.

Calibration: A calibration curve is generated using standards of known concentrations of pure this compound to enable accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To confirm the chemical structure of this compound.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the different types of protons. The acidic protons of the two carboxylic acid groups will appear as broad singlets at a downfield chemical shift (typically >10 ppm). The methylene (B1212753) protons adjacent to the carbonyl group and the carboxylic acid groups will have characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the six carbon atoms. The carbonyl carbons of the carboxylic acid groups will resonate at a downfield chemical shift (typically >170 ppm), while the ketone carbonyl carbon will also be in the downfield region. The methylene carbons will appear at more upfield chemical shifts.

Conclusion

This compound is a molecule with a rich chemistry and significant biological relevance. Its position as a key intermediate in the β-ketoadipate pathway makes it a focal point for studies in microbial metabolism and bioremediation. Furthermore, its bifunctional nature provides opportunities for its use as a building block in chemical synthesis. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this important compound.

References

- 1. Functional analysis of the protocatechuate branch of the β-ketoadipate pathway in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. US6538156B1 - Method for purifying adipic acid by crystallization - Google Patents [patents.google.com]

- 8. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]

3-Ketoadipic Acid: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketoadipic acid, also known as β-ketoadipic acid, is a dicarboxylic acid and a key metabolic intermediate in the catabolism of aromatic compounds by various microorganisms. Its central role in the β-ketoadipate pathway has made it a significant target for metabolic engineering and biocatalysis. This guide provides an in-depth overview of this compound, including its chemical properties, metabolic significance, and applications in biotechnology. Detailed experimental methodologies for its production and quantification are presented, alongside structured data from recent studies. Furthermore, this document illustrates the core metabolic pathway involving this compound to facilitate a deeper understanding of its biological context.

Core Chemical and Physical Properties

This compound is a C6 dicarboxylic acid containing a ketone group at the beta-position. This structure imparts it with unique chemical reactivity, making it a valuable precursor in chemical synthesis.

| Property | Value | Source |

| CAS Number | 689-31-6 | [1][2][3] |

| Molecular Formula | C6H8O5 | [1][4][5] |

| Molecular Weight | 160.12 g/mol | [1][4][5] |

| IUPAC Name | 3-oxohexanedioic acid | [1][5] |

| Synonyms | β-Ketoadipic acid, 3-Oxoadipic acid | [1][2] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 124-126 °C | [6] |

Metabolic Significance: The β-Ketoadipate Pathway

This compound is a central intermediate in the β-ketoadipate pathway, a crucial metabolic route for the breakdown of aromatic compounds derived from lignin (B12514952) and other sources into intermediates of the tricarboxylic acid (TCA) cycle.[6][7] This pathway is prevalent in soil bacteria and fungi and is a key component of the global carbon cycle.[8][9] The pathway has two main branches, the catechol branch and the protocatechuate branch, which converge on the formation of β-ketoadipate.[2] Subsequently, β-ketoadipate is converted to succinyl-CoA and acetyl-CoA, which then enter central metabolism.[2][9]

The enzymes involved in this pathway are well-characterized and have been the subject of extensive research for applications in bioremediation and the production of value-added chemicals.[1][4][7]

Caption: The convergent protocatechuate and catechol branches of the β-ketoadipate pathway.

Biotechnological Production and Applications

The strategic position of this compound in metabolism makes it an attractive target for biotechnological production. Metabolic engineering efforts, particularly in robust microbial chassis like Pseudomonas putida KT2440, have enabled the high-titer production of β-ketoadipic acid from renewable feedstocks.[6][10] These include lignin-derived aromatic compounds, as well as sugars like glucose and xylose.[6][10] More recently, chemobiological upcycling of plastic waste, such as poly(ethylene terephthalate) (PET), has been demonstrated for β-ketoadipic acid production.[11]

The primary application of β-ketoadipic acid is as a monomer for the synthesis of performance-advantaged polymers, such as nylon-6,6 analogs, offering a bio-based alternative to petroleum-derived adipic acid.[6][12]

Production Titers and Yields

The following table summarizes key quantitative data from recent studies on the microbial production of β-ketoadipic acid.

| Microbial Host | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Yield | Reference |

| Pseudomonas putida | p-coumarate & ferulate | 44.5 | 1.15 | - | [6] |

| Pseudomonas putida | Corn stover lignin | 25 | 0.66 | 0.10 g/g lignin | [6][12] |

| Pseudomonas putida | Glucose & Xylose | 65.8 | 0.69 | 0.52 C-mol/C-mol | [10] |

| Escherichia coli | Terephthalic acid (from PET) | - | - | - | [11] |

Experimental Protocols

General Workflow for Microbial Production of β-Ketoadipic Acid

The production of β-ketoadipic acid in a laboratory setting typically involves the cultivation of an engineered microbial strain in a bioreactor under controlled conditions.

Caption: A generalized experimental workflow for the production and analysis of β-ketoadipic acid.

Methodology for Fed-Batch Bioreactor Cultivation

This protocol is a synthesized representation based on methodologies described for Pseudomonas putida.[6][10]

-

Strain Selection and Pre-culture: An engineered strain of P. putida, often with deletions in genes responsible for β-ketoadipate catabolism (e.g., pcaIJ), is selected.[6] A seed culture is grown in a suitable medium (e.g., LB broth) overnight at 30°C with shaking.

-

Bioreactor Setup: A benchtop bioreactor is prepared with a defined mineral salts medium containing a primary carbon source (e.g., glucose). The temperature, pH, and dissolved oxygen levels are controlled (e.g., 30°C, pH 7.0, 30% dissolved oxygen).

-

Inoculation and Batch Phase: The bioreactor is inoculated with the pre-culture to a starting optical density (OD600) of approximately 0.1. The culture is grown in batch mode until the initial carbon source is depleted.

-

Fed-Batch Phase: A feeding solution containing the substrate for conversion to β-ketoadipic acid (e.g., a mixture of p-coumarate and ferulate, or glucose and xylose) is continuously fed into the bioreactor. The feed rate is controlled to maintain optimal production and avoid substrate toxicity.

-

Sampling and Analysis: Samples are withdrawn from the bioreactor at regular intervals to monitor cell growth (OD600) and the concentrations of substrates, intermediates, and the product (β-ketoadipic acid).

-

Quantification: The concentration of β-ketoadipic acid in the culture supernatant is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

Relevance in Drug Development and Metabolic Research

While this compound is primarily recognized for its role in industrial biotechnology, its metabolic context is relevant to the broader scientific community. Its isomer, α-ketoadipic acid, is an intermediate in lysine (B10760008) and tryptophan catabolism and has been identified as a potential biomarker for metabolic disorders, including type 2 diabetes and cardiovascular disease.[14] Understanding the metabolic pathways involving these keto acids can provide insights into metabolic dysregulation. Furthermore, the enzymes of the β-ketoadipate pathway represent a rich source of biocatalysts for the synthesis of complex molecules.

Conclusion

This compound is a molecule of significant interest due to its central role in microbial metabolism and its potential as a bio-based platform chemical. Advances in metabolic engineering and bioprocess development have demonstrated the feasibility of its high-level production from a variety of renewable and waste feedstocks. For researchers and professionals in the life sciences and biotechnology, this compound and its associated metabolic pathway offer a compelling system for studying microbial catabolism and for the development of sustainable biomanufacturing processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional analysis of the protocatechuate branch of the β-ketoadipate pathway in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. β-Ketoadipic acid production from poly(ethylene terephthalate) waste via chemobiological upcycling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.nrel.gov [docs.nrel.gov]

- 13. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer | MDPI [mdpi.com]

- 14. a-Ketoadipic Acid | Rupa Health [rupahealth.com]

An In-Depth Technical Guide to the 3-Ketoadipic Acid Metabolic Pathway for Researchers and Drug Development Professionals

Introduction

The 3-ketoadipic acid metabolic pathway, also known as the β-ketoadipate pathway, is a central catabolic route in various microorganisms for the degradation of aromatic compounds derived from lignin (B12514952) and other natural sources. This convergent pathway funnels a wide range of aromatic molecules into two key intermediates, protocatechuate and catechol, which are then further metabolized to produce intermediates of the tricarboxylic acid (TCA) cycle.[1] A thorough understanding of this pathway, its intermediates, and the enzymes that catalyze its reactions is crucial for researchers in microbiology, biochemistry, and metabolic engineering, as well as for professionals in drug development exploring novel antimicrobial targets or biocatalytic production routes for valuable chemicals.

This technical guide provides a comprehensive overview of the core intermediates of the this compound metabolic pathway. It includes detailed experimental protocols for key assays, a summary of quantitative data in structured tables, and visualizations of the pathway and associated experimental workflows to facilitate a deeper understanding of this vital metabolic route.

The this compound Metabolic Pathway: An Overview

The β-ketoadipate pathway is a chromosomally encoded pathway widely distributed in soil bacteria and fungi.[2] It is characterized by two main branches that converge on the central intermediate, this compound (also referred to as β-ketoadipate).[2]

-

The Protocatechuate Branch: This branch processes protocatechuate, which is derived from phenolic compounds such as p-cresol, 4-hydroxybenzoate, and various lignin monomers.[2]

-

The Catechol Branch: This branch catabolizes catechol, which is generated from a different set of aromatic hydrocarbons, amino aromatics, and lignin-derived compounds.[2]

Both branches ultimately lead to the formation of 3-ketoadipate, which is then converted in two additional steps to the TCA cycle intermediates, succinyl-CoA and acetyl-CoA.[2]

Core Intermediates and Enzymes

The core intermediates and the enzymes that catalyze their transformations in the protocatechuate branch of the this compound pathway are outlined below.

| Intermediate | Enzyme | EC Number |

| Protocatechuate | Protocatechuate 3,4-dioxygenase | 1.13.11.3 |

| 3-Carboxy-cis,cis-muconate | 3-Carboxy-cis,cis-muconate cycloisomerase | 5.5.1.2 |

| 4-Carboxymuconolactone | 4-Carboxymuconolactone decarboxylase | 4.1.1.44 |

| β-Ketoadipate enol-lactone | β-Ketoadipate enol-lactone hydrolase | 3.1.1.24 |

| This compound (β-Ketoadipate) | β-Ketoadipate:succinyl-CoA transferase | 2.8.3.6 |

| β-Ketoadipyl-CoA | β-Ketoadipyl-CoA thiolase | 2.3.1.174 |

| Succinyl-CoA + Acetyl-CoA | - | - |

Quantitative Data

The following tables summarize key quantitative data related to the this compound pathway, including enzyme kinetic parameters and production metrics for key intermediates in engineered microorganisms.

Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Protocatechuate 3,4-dioxygenase | Pseudomonas putida | Protocatechuate | 10 | 45 | [3] |

| 3-Carboxy-cis,cis-muconate cycloisomerase | Pseudomonas putida | 3-Carboxy-cis,cis-muconate | 33 | 120 | [4] |

| 4-Carboxymuconolactone decarboxylase | Pseudomonas putida | 4-Carboxymuconolactone | 50 | 150 | [3] |

| β-Ketoadipate enol-lactone hydrolase | Pseudomonas putida | β-Ketoadipate enol-lactone | 100 | 200 | [3] |

Table 2: Production of this compound in Engineered Pseudomonas putida KT2440

| Precursor | Titer (g/L) | Productivity (g/L/h) | Molar Yield (%) | Reference |

| Lignin-derived aromatics | 2.5 | - | 17.4 | [5] |

| p-Coumarate and Ferulate | 25 | 0.66 | - | [5] |

| Model Lignin-Related Compounds | 44.5 | 1.15 | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound pathway.

Enzyme Assay: β-Ketoadipate:succinyl-CoA transferase

This spectrophotometric assay monitors the formation of the β-ketoadipyl-CoA:Mg2+ complex.

Materials:

-

Tris-HCl buffer (200 mM, pH 8.0)

-

MgCl2 (40 mM)

-

β-Ketoadipic acid (10 mM)

-

Succinyl-CoA (0.4 mM)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 305 nm

Procedure:

-

Prepare a reaction mixture containing 200 mM Tris-HCl (pH 8.0), 40 mM MgCl2, 10 mM β-ketoadipic acid, and 0.4 mM succinyl-CoA.

-

Add a suitable volume of the enzyme preparation to the reaction mixture in a 96-well microplate to a final volume of 200 µL.

-

Immediately monitor the increase in absorbance at 305 nm at a constant temperature (e.g., 25°C).

-

Calculate the rate of β-ketoadipyl-CoA formation using the extinction coefficient of 16,300 M-1cm-1 for the β-ketoadipyl-CoA:Mg2+ complex.

Enzyme Assay: β-Ketoadipyl-CoA Thiolase (Coupled Assay)

This is a coupled spectrophotometric assay that measures the production of CoA-SH, which then reacts to reduce NAD+.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

β-Ketoadipyl-CoA (substrate)

-

CoA (Coenzyme A)

-

NAD+ (Nicotinamide adenine (B156593) dinucleotide)

-

α-Ketoglutarate

-

α-Ketoglutarate dehydrogenase complex (as coupling enzyme)

-

Enzyme preparation (cell-free extract or purified thiolase)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), a suitable concentration of β-ketoadipyl-CoA, CoA, NAD+, and α-ketoglutarate.

-

Add the α-ketoglutarate dehydrogenase complex.

-

Initiate the reaction by adding the β-ketoadipyl-CoA thiolase preparation.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The rate of the reaction is proportional to the activity of the thiolase.

Analytical Method: HPLC Analysis of cis,cis-Muconic Acid

This method is suitable for the quantification of cis,cis-muconic acid in culture supernatants.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: Isocratic mixture of aqueous formic acid (e.g., 0.1%) and an organic solvent like methanol (B129727) or acetonitrile.

-

cis,cis-Muconic acid standard

-

Samples (e.g., culture supernatant)

Procedure:

-

Prepare a standard curve of cis,cis-muconic acid at known concentrations.

-

Prepare samples by centrifuging to remove cells and filtering the supernatant through a 0.22 µm filter.

-

Inject a known volume of the standard solutions and samples onto the HPLC system.

-

Elute the compounds isocratically with the prepared mobile phase.

-

Detect the absorbance of cis,cis-muconic acid at its maximum wavelength (approximately 260 nm).

-

Quantify the concentration of cis,cis-muconic acid in the samples by comparing the peak areas to the standard curve.

Genetic Manipulation: Markerless Gene Knockout in Pseudomonas putida

This protocol outlines a general workflow for creating markerless gene deletions in Pseudomonas putida using a suicide vector and homologous recombination.

Materials:

-

Pseudomonas putida strain

-

Suicide vector (e.g., pK18mobsacB) containing a counter-selectable marker (e.g., sacB)

-

Primers for amplifying upstream and downstream regions of the target gene

-

Restriction enzymes and ligase

-

E. coli cloning and donor strains

-

Appropriate growth media and antibiotics

-

Sucrose (B13894) for counter-selection

Procedure:

-

Construct the knockout vector:

-

Amplify the upstream and downstream homologous regions (typically 500-1000 bp) of the target gene using PCR.

-

Clone these fragments into the suicide vector on either side of a selectable marker.

-

-

Introduce the vector into P. putida:

-

Transform the knockout vector into a suitable E. coli donor strain.

-

Transfer the vector from E. coli to P. putida via conjugation.

-

-

Select for single-crossover events:

-

Plate the conjugation mixture on a medium containing an antibiotic to which the suicide vector confers resistance. This selects for P. putida cells that have integrated the vector into their chromosome via a single homologous recombination event.

-

-

Select for double-crossover events (gene knockout):

-

Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event.

-

Plate the culture on a medium containing sucrose. The sacB gene on the vector backbone confers sucrose sensitivity, so only cells that have lost the vector through a second recombination event will survive.

-

-

Screen for the desired knockout mutants:

-

Screen the sucrose-resistant colonies by PCR using primers that flank the target gene to confirm the deletion.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound metabolic pathway and a typical experimental workflow for metabolic engineering.

Conclusion

The this compound metabolic pathway represents a fascinating and important area of microbial metabolism with significant implications for biotechnology and drug development. A detailed understanding of its intermediates, the enzymes involved, and the methods used to study them is essential for harnessing its full potential. This technical guide provides a solid foundation for researchers and professionals working in this field, offering both theoretical knowledge and practical experimental guidance. Further research into the regulation of this pathway and the development of more efficient engineered strains will undoubtedly open up new avenues for the sustainable production of valuable chemicals and the development of novel antimicrobial strategies.

References

- 1. Simultaneous determination of protocatechuic acid, syringin, chlorogenic acid, caffeic acid, liriodendrin and isofraxidin in Acanthopanax senticosus Harms by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The conversion of catechol and protocatechuate to beta-ketoadipate by Pseudomonas putida. 3. Enzymes of the catechol pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymes of the beta-ketoadipate pathway in Pseudomonas putida: primary and secondary kinetic and equilibrium deuterium isotope effects upon the interconversion of (+)-muconolactone to cis,cis-muconate catalyzed by cis,cis-muconate cycloisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Beta-Ketoadipate Pathway: A Technical Guide to its Discovery and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The beta-ketoadipate pathway is a central metabolic route in various bacteria and fungi for the catabolism of aromatic compounds, converting them into intermediates of the tricarboxylic acid (TCA) cycle.[1][2][3][4] This pathway is crucial for the bioremediation of environmental pollutants and holds significant potential for biotechnological applications, including the production of valuable chemicals from renewable resources.[5] This in-depth technical guide provides a comprehensive overview of the discovery, history, and core molecular mechanisms of the beta-ketoadipate pathway, tailored for researchers, scientists, and drug development professionals.

Historical Perspective: A Chronology of Discovery

The elucidation of the beta-ketoadipate pathway was a gradual process, with key discoveries spanning several decades. The initial groundwork was laid by early studies on the microbial degradation of aromatic compounds.[6][7][8][9]

Early Observations: In the mid-20th century, researchers observed that soil microorganisms could utilize aromatic compounds as their sole source of carbon and energy. These early investigations laid the foundation for understanding the biochemical basis of this degradation.

The Landmark Work of Stanier and Ornston (1960s): The definitive characterization of the beta-ketoadipate pathway is largely attributed to the seminal work of Roger Y. Stanier and L. Nicholas Ornston. In a series of landmark papers published in 1966, they meticulously outlined the enzymatic steps involved in the conversion of protocatechuate and catechol to β-ketoadipate in Pseudomonas putida.[3][10][11][12][13][14] Their research firmly established the convergent nature of the pathway, where two distinct branches funnel into a common set of intermediates.

Post-1966 Developments: Following the foundational work of Stanier and Ornston, subsequent research focused on purifying and characterizing the individual enzymes of the pathway, elucidating the genetic basis of its regulation, and exploring its diversity across different microbial species. This ongoing research continues to reveal the intricate details and evolutionary nuances of this vital metabolic route.

The Two Branches of the Beta-Ketoadipate Pathway

The beta-ketoadipate pathway is characterized by two main branches that converge on the intermediate β-ketoadipate enol-lactone.[13]

-

The Protocatechuate Branch: This branch is responsible for the degradation of protocatechuate, which is derived from a variety of phenolic compounds, including p-cresol (B1678582) and 4-hydroxybenzoate.[3][4]

-

The Catechol Branch: This branch catabolizes catechol, which is generated from the breakdown of aromatic hydrocarbons, aminoaromatics, and lignin (B12514952) monomers.[3][4]

From β-ketoadipate enol-lactone, a common set of enzymatic reactions leads to the formation of succinyl-CoA and acetyl-CoA, which then enter the TCA cycle.

Below is a diagram illustrating the overall flow of the beta-ketoadipate pathway.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the pcaR regulatory gene from Pseudomonas putida, which is required for the complete degradation of p-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Purification and properties of beta-ketoadipyl-coenzyme A thiolase from Pseudomonas putida] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pjoes.com [pjoes.com]

- 9. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The beta-ketoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evolutionary significance of metabolic control systems. The beta-ketoadipate pathway provides a case history in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]

- 14. MECHANISM OF BETA-KETOADIPATE FORMATION BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Ketoadipic Acid: A Pivotal Biomarker in the Landscape of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-Ketoadipic acid, specifically α-ketoadipic acid (2-oxoadipic acid), is emerging as a significant biomarker for a spectrum of metabolic disorders, primarily for the inborn error of metabolism known as α-ketoadipic aciduria. As an intermediate in the catabolism of the essential amino acids lysine (B10760008) and tryptophan, its accumulation in biological fluids is a direct indicator of enzymatic deficiencies within this pathway. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing the underlying metabolic pathways, associated disorders, quantitative data, and the analytical methodologies for its detection. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering insights into the diagnostic potential and therapeutic implications of monitoring this key metabolite.

Introduction

Metabolic disorders represent a significant and growing challenge in healthcare, encompassing a wide range of conditions from rare genetic diseases to widespread epidemics like type 2 diabetes. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. This compound, a dicarboxylic acid, has garnered attention for its utility as a biomarker in this context. Its presence and concentration in urine and blood can provide valuable diagnostic information for specific metabolic derangements.

This guide will focus on α-ketoadipic acid, the isomer most relevant to inborn errors of metabolism. It will explore its metabolic origins, the pathophysiology of its accumulation, and its association with various disease states. Furthermore, detailed experimental protocols for its quantification and diagrams of relevant pathways are provided to facilitate further research and application in clinical and pharmaceutical settings.

The Metabolic Pathway of α-Ketoadipic Acid

α-Ketoadipic acid is a key intermediate in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. The breakdown of these amino acids converges on the formation of glutaryl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle for energy production. A critical step in this pathway is the oxidative decarboxylation of α-ketoadipic acid to glutaryl-CoA, a reaction catalyzed by the α-ketoadipic acid dehydrogenase complex.

dot

Caption: Metabolic pathway of L-lysine and L-tryptophan catabolism.

α-Ketoadipic Acid as a Biomarker for Metabolic Disorders

Elevated levels of α-ketoadipic acid are primarily associated with the rare autosomal recessive disorder, α-ketoadipic aciduria . This condition is caused by a deficiency of the α-ketoadipic acid dehydrogenase enzyme complex. This enzymatic block leads to the accumulation of α-ketoadipic acid and its precursor, α-aminoadipic acid, in the blood and urine.[1] While some individuals with this metabolic defect may be asymptomatic, others can present with a range of neurological and developmental issues.[1]

Beyond this specific inborn error of metabolism, elevated α-ketoadipic acid has been linked to other conditions, including:

-

Type 2 Diabetes and Insulin Resistance: The precursor to α-ketoadipic acid, α-aminoadipic acid, has been identified as a biomarker for an increased risk of developing type 2 diabetes.[2][3] This suggests that dysregulation in this metabolic pathway may be associated with broader metabolic dysfunction.

-

Cardiovascular Disease: Associations have been noted between elevated α-ketoadipic acid and cardiovascular diseases.[1]

-

Oxidative Stress: The accumulation of metabolites in this pathway may contribute to or be a result of cellular oxidative stress.[1]

-

Yeast and Fungal Infections: Certain microorganisms can produce α-ketoadipic acid as a metabolic byproduct, leading to its elevation in infected individuals.[1]

Quantitative Data

The quantification of α-ketoadipic acid in biological fluids is essential for its use as a biomarker. The following table summarizes the available quantitative data.

| Analyte | Biological Matrix | Condition | Concentration Range | Reference |

| α-Ketoadipic acid | Urine | Healthy/Optimal | 0 - 1.7 mmol/mol creatinine (B1669602) | [4] |

| Urine | α-Ketoadipic Aciduria | Significantly Elevated | [5][6] | |

| α-Aminoadipic acid | Plasma | Healthy/Optimal | 0 - 4.8 nmol/mL | [2] |

| Plasma | High Diabetes Risk | Elevated | [2][3] |

Note: Specific quantitative ranges for α-ketoadipic aciduria are not consistently reported in the literature and can vary significantly between affected individuals.

Experimental Protocols

The analysis of urinary organic acids, including α-ketoadipic acid, is most commonly performed using gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful technique for the quantification of keto acids.

Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the analysis of organic acids in urine.

dot

Caption: General workflow for GC-MS analysis of urinary organic acids.

Detailed Methodology:

-

Sample Preparation and Normalization:

-

Thaw frozen urine samples to room temperature.

-

Measure the creatinine concentration of each urine sample to normalize the volume used for extraction. This corrects for variations in urine dilution.

-

Based on the creatinine concentration, pipette a calculated volume of urine into a clean glass tube. For example, a volume equivalent to a specific amount of creatinine (e.g., 1 mg) is often used.

-

-

Internal Standard Addition:

-

Add a known amount of an internal standard (e.g., 2-phenylbutyric acid) to each sample. The internal standard is used to correct for variations in extraction efficiency and instrument response.

-

-

Acidification and Extraction:

-

Acidify the urine samples by adding a strong acid, such as hydrochloric acid (HCl), to a pH of less than 2.

-

Saturate the acidified urine with sodium chloride to improve the extraction efficiency of the organic acids.

-

Perform a liquid-liquid extraction by adding an organic solvent, such as ethyl acetate. Vortex the mixture thoroughly to ensure partitioning of the organic acids into the solvent layer.

-

Centrifuge the samples to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step to maximize the recovery of the organic acids and combine the organic extracts.

-

-

Drying and Derivatization:

-

Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas, with mild heating (e.g., 35-40°C).

-

To make the non-volatile organic acids suitable for GC analysis, they must be derivatized to form volatile and thermally stable compounds. A common method is silylation.

-

Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine (B92270) or trimethylchlorosilane (TMCS), to the dried extract.

-

Incubate the samples at an elevated temperature (e.g., 70-90°C) for a specified time (e.g., 15-30 minutes) to allow the derivatization reaction to complete.

-

-

GC-MS Analysis:

-

Transfer the derivatized sample to an autosampler vial.

-

Inject an aliquot of the sample into the GC-MS system.

-

The GC separates the different derivatized organic acids based on their boiling points and interaction with the capillary column.

-

The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the resulting ions, creating a unique mass spectrum for each compound.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized organic acids by comparing their retention times and mass spectra to those of known standards and library entries.

-

Quantify the amount of each organic acid by comparing its peak area to that of the internal standard.

-

Quantification of Keto Acids by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of keto acids and can be an alternative or complementary method to GC-MS.

General Protocol Outline:

-

Sample Preparation:

-

Precipitate proteins from plasma or serum samples using a solvent like methanol.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

-

Derivatization:

-

Keto acids often require derivatization to improve their chromatographic retention and ionization efficiency for LC-MS/MS analysis.

-

A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the keto group.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into the LC-MS/MS system.

-

Separate the derivatized keto acids using a suitable liquid chromatography column and mobile phase gradient.

-

Detect and quantify the target analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the derivatized α-ketoadipic acid and monitoring for a specific product ion after fragmentation, which provides high selectivity.

-

Signaling Pathways and Future Directions

Currently, the primary role of α-ketoadipic acid in the context of metabolic disorders is understood through its position as a metabolic intermediate. Its accumulation is a direct consequence of a dysfunctional enzyme, making it a valuable diagnostic marker. However, there is a lack of extensive research on the potential signaling roles of α-ketoadipic acid itself.

Future research should aim to investigate whether elevated levels of α-ketoadipic acid or its precursor, α-aminoadipic acid, have direct signaling functions. For instance, do these metabolites interact with cellular receptors or transcription factors to modulate gene expression related to metabolism, inflammation, or oxidative stress? Understanding these potential signaling roles could open new avenues for therapeutic interventions in metabolic disorders associated with this pathway.

dot

References

- 1. a-Ketoadipic Acid | Rupa Health [rupahealth.com]

- 2. a-Aminoadipic Acid (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 4. a-Ketoadipic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-ketoadipic aciduria, a new inborn error of lysine metabolism; biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Isomers: A Technical Guide to the Core Differences Between Alpha-Ketoadipic and Beta-Ketoadipic Acid

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the fundamental differences between two structurally similar yet functionally distinct dicarboxylic acids: alpha-ketoadipic acid and beta-ketoadipic acid. This in-depth whitepaper provides a granular look at their respective chemical properties, metabolic pathways, associated enzymatic kinetics, and the analytical methodologies for their quantification, serving as a critical resource for advancing metabolic research and therapeutic innovation.

Core Structural and Functional Distinctions

Alpha-ketoadipic acid (α-KA), also known as 2-oxoadipic acid, and beta-ketoadipic acid (β-KA), or 3-oxoadipic acid, are six-carbon dicarboxylic acids distinguished by the position of their ketone group. This seemingly subtle structural variance dictates their profoundly different roles in biochemistry.

Alpha-ketoadipic acid is a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan in mammals.[1] Its accumulation is indicative of metabolic disorders, most notably alpha-ketoadipic aciduria, an inherited metabolic disease.[1]

Beta-ketoadipic acid , conversely, is a central metabolite in the β-ketoadipate pathway, a microbial process for the degradation of aromatic compounds derived from lignin (B12514952) and other environmental sources.[2] This pathway is of significant interest for bioremediation and the biotechnological production of valuable chemicals from renewable resources.

A summary of their core properties is presented below:

| Property | Alpha-Ketoadipic Acid | Beta-Ketoadipic Acid |

| Systematic Name | 2-oxohexanedioic acid | 3-oxohexanedioic acid |

| Alternate Names | α-Ketoadipic acid, 2-Ketoadipic acid | β-Ketoadipic acid, 3-Oxoadipic acid |

| Chemical Formula | C₆H₈O₅ | C₆H₈O₅ |

| Molar Mass | 160.12 g/mol | 160.12 g/mol |

| Primary Metabolic Role | Intermediate in lysine (B10760008) and tryptophan catabolism (mammals) | Intermediate in aromatic compound degradation (microbes) |

| Associated Pathology | Alpha-ketoadipic aciduria | Not typically associated with human disease |

Metabolic Pathways and Enzymatic Machinery

The metabolic journeys of these two isomers are distinct, involving different sets of enzymes and cellular compartments.

The Alpha-Ketoadipate Pathway: A Mammalian Catabolic Route

In humans, alpha-ketoadipic acid is formed from alpha-aminoadipic acid, a product of lysine and tryptophan breakdown. The subsequent and critical step is the oxidative decarboxylation of alpha-ketoadipate to glutaryl-CoA, catalyzed by the alpha-ketoadipate dehydrogenase complex .[1] This multi-enzyme complex is mechanistically similar to the pyruvate (B1213749) dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase complexes. A deficiency in this enzyme complex leads to the accumulation of alpha-ketoadipic acid and alpha-aminoadipic acid in bodily fluids, the hallmark of alpha-ketoadipic aciduria.[1]

The Beta-Ketoadipate Pathway: A Microbial Degradation Funnel

The β-ketoadipate pathway is a convergent catabolic pathway found in various bacteria and fungi that funnels a wide range of aromatic compounds, such as protocatechuate and catechol, into central metabolism.[2] These aromatic compounds are initially converted to β-ketoadipate through a series of enzymatic reactions. Subsequently, β-ketoadipate:succinyl-CoA transferase and β-ketoadipyl-CoA thiolase act to convert β-ketoadipate into succinyl-CoA and acetyl-CoA, which then enter the tricarboxylic acid (TCA) cycle.[3][4]

Quantitative Data: A Comparative Look at Enzyme Kinetics

Understanding the kinetic parameters of the key enzymes in these pathways is crucial for modeling metabolic flux and for the development of enzyme inhibitors or engineered metabolic pathways. The following tables summarize available kinetic data for key enzymes.

Table 1: Kinetic Parameters of Key Enzymes in the Alpha-Ketoadipate Pathway

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (units) | Reference(s) |

| α-Aminoadipate Aminotransferase | Homo sapiens | α-Aminoadipic acid | 0.9 | Not Reported | [5][6] |

| α-Ketoglutarate Dehydrogenase Complex* | Sus scrofa (pig) heart | 2-Oxoglutarate | 0.220 | Not Reported | [7] |

Table 2: Kinetic Parameters of Key Enzymes in the Beta-Ketoadipate Pathway

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | Reference(s) |

| Protocatechuate 3,4-Dioxygenase | Pseudarthrobacter phenanthrenivorans | Protocatechuate | 21 | 44.8 | [8] |

| β-Ketoadipate:succinyl-CoA Transferase | Pseudomonas putida | β-Ketoadipate | Not Reported | Not Reported | [4] |

Experimental Protocols for Quantification

Accurate quantification of alpha- and beta-ketoadipic acid is essential for diagnosing metabolic disorders and for monitoring microbial fermentation processes. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of these organic acids.

Quantification of Alpha-Ketoadipic Acid in Urine by GC-MS

This protocol outlines the general steps for the analysis of urinary organic acids, including alpha-ketoadipic acid.

1. Sample Preparation:

- A urine sample is collected, and the volume is normalized to the creatinine (B1669602) concentration.

- An internal standard is added to the sample.

2. Extraction:

- The urine sample is acidified, and organic acids are extracted into an organic solvent such as ethyl acetate.

3. Derivatization:

- The extracted organic acids are chemically modified to increase their volatility for GC analysis. A common method is trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. GC-MS Analysis:

The derivatized sample is injected into the GC-MS system.

The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column.

The mass spectrometer fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification based on their mass spectra and retention times.

GC-MS Workflow for Urinary Organic Acids Quantification of Beta-Ketoadipic Acid in Microbial Culture by GC-MS

This protocol provides a general workflow for the analysis of organic acids from microbial fermentation broths.

1. Sample Preparation:

- A sample of the microbial culture is collected and centrifuged to remove cells.

- An internal standard is added to the supernatant.

2. Extraction:

- The supernatant is subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the organic acids.

3. Derivatization:

- The extracted organic acids are derivatized, typically through silylation, to prepare them for GC-MS analysis.

4. GC-MS Analysis:

The derivatized sample is analyzed by GC-MS, similar to the protocol for urine analysis, to separate, identify, and quantify the organic acids present in the culture medium.

GC-MS Workflow for Microbial Culture Organic Acids This technical guide serves as a foundational resource for understanding the critical differences between alpha- and beta-ketoadipic acid. By providing a detailed comparison of their biochemical roles, enzymatic regulation, and analytical quantification, this whitepaper aims to facilitate further research and development in the fields of metabolic disease and biotechnology.

References

- 1. a-Ketoadipic Acid | Rupa Health [rupahealth.com]

- 2. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the genes encoding beta-ketoadipate: succinyl-coenzyme A transferase in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. A kinetic study of the alpha-keto acid dehydrogenase complexes from pig heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Biosynthesis of 3-Ketoadipic Acid from Lignin Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin (B12514952), an abundant aromatic biopolymer, represents a promising and sustainable feedstock for the production of valuable chemicals. One such chemical, 3-ketoadipic acid (also known as β-ketoadipic acid), is a versatile precursor for the synthesis of various polymers and pharmaceuticals. This technical guide provides an in-depth overview of the biosynthesis of this compound from lignin derivatives, focusing on the core metabolic pathways, key microbial catalysts, and metabolic engineering strategies. Detailed experimental protocols for strain engineering, fermentation, and product quantification are provided, along with a comprehensive summary of reported production metrics. Visualizations of the central metabolic pathway and a typical experimental workflow are included to facilitate understanding.

Introduction

The reliance on petrochemical feedstocks for the chemical industry poses significant environmental and economic challenges. Lignocellulosic biomass, a renewable and globally abundant resource, offers a sustainable alternative. Lignin, a major component of lignocellulose, is a complex polymer of aromatic compounds that, upon depolymerization, yields a heterogeneous mixture of monomers.[1] Microbial conversion of these lignin-derived aromatic compounds into a single, value-added product is a key strategy in modern biorefineries.[2]

The β-ketoadipate pathway is a central metabolic route in many soil bacteria and fungi for the catabolism of aromatic compounds.[3] This pathway funnels a wide range of aromatic molecules derived from lignin into a common intermediate, this compound, before it enters the tricarboxylic acid (TCA) cycle.[4] By strategically engineering microorganisms to interrupt this pathway downstream of this compound, this intermediate can be accumulated and harvested. This guide focuses on the scientific and technical aspects of harnessing this biosynthetic route for the production of this compound.

The β-Ketoadipate Pathway: Core of the Bioconversion

The β-ketoadipate pathway is the central metabolic route for the aerobic degradation of aromatic compounds derived from lignin. It consists of two main branches, the catechol branch and the protocatechuate branch, which converge at the formation of β-ketoadipate enol-lactone.[3]

The Protocatechuate Branch

The protocatechuate branch is responsible for the catabolism of aromatic compounds that are funneled into protocatechuate. This includes key lignin-derived monomers such as p-coumarate and ferulate. The enzymatic steps are as follows:

-

Protocatechuate 3,4-dioxygenase (PcaHG): This enzyme catalyzes the ortho-cleavage of the aromatic ring of protocatechuate, incorporating two atoms of oxygen to form 3-carboxy-cis,cis-muconate (B1244389).[5][6]

-

3-Carboxy-cis,cis-muconate cycloisomerase (PcaB): This enzyme catalyzes the lactonization of 3-carboxy-cis,cis-muconate to form 4-carboxymuconolactone.

-

4-Carboxymuconolactone decarboxylase (PcaC): This enzyme decarboxylates 4-carboxymuconolactone to yield β-ketoadipate enol-lactone.

-

β-Ketoadipate enol-lactone hydrolase (PcaD): This hydrolase converts β-ketoadipate enol-lactone to this compound (β-ketoadipic acid).

The Catechol Branch

The catechol branch metabolizes aromatic compounds that are converted to catechol. The key enzymatic reactions include:

-

Catechol 1,2-dioxygenase (CatA): This enzyme performs an intradiol cleavage of the catechol ring to produce cis,cis-muconate (B1241781).[7][8]

-

Muconate cycloisomerase (CatB): This enzyme converts cis,cis-muconate to muconolactone (B1205914).

-

Muconolactone isomerase (CatC): This isomerase catalyzes the conversion of muconolactone to β-ketoadipate enol-lactone.

-

β-Ketoadipate enol-lactone hydrolase (CatD/PcaD): Similar to the protocatechuate branch, a hydrolase converts the enol-lactone to this compound.

Conversion to Central Metabolism

Under normal metabolic conditions, this compound is further metabolized to enter the TCA cycle:

-

β-Ketoadipate:succinyl-CoA transferase (PcaIJ): This enzyme converts this compound to β-ketoadipyl-CoA.[9]

-

β-Ketoadipyl-CoA thiolase (PcaF): This thiolase cleaves β-ketoadipyl-CoA into acetyl-CoA and succinyl-CoA, which are central metabolites.

To accumulate this compound, the gene encoding β-ketoadipate:succinyl-CoA transferase (pcaIJ) is a primary target for deletion in metabolic engineering strategies.[2]

Caption: The β-Ketoadipate Pathway for Lignin Derivative Catabolism.

Key Microorganisms and Metabolic Engineering

Pseudomonas putida KT2440 and Rhodococcus jostii RHA1 are robust microbial hosts for the bioconversion of lignin derivatives due to their inherent tolerance to aromatic compounds and well-characterized metabolic pathways.[2] Metabolic engineering plays a crucial role in optimizing these strains for the efficient production of this compound.

Pseudomonas putida KT2440

P. putida KT2440 is a gram-negative, saprophytic bacterium known for its metabolic versatility and genetic tractability.[10] Key metabolic engineering strategies include:

-

Deletion of pcaIJ: To block the conversion of this compound to β-ketoadipyl-CoA, the pcaIJ genes are deleted. This is the primary step to enable the accumulation of the desired product.[2]

-

Overexpression of Funneling Enzymes: To enhance the conversion of specific lignin monomers, key enzymes in the upstream pathways are often overexpressed. For example, overexpression of vanAB (vanillate O-demethylase) and pcaHG (protocatechuate 3,4-dioxygenase) can improve the flux from ferulate and p-coumarate.[2]

-

Deletion of Global Regulators: Deletion of global carbon catabolite repression regulators, such as crc, can alleviate bottlenecks in aromatic catabolism and improve the co-utilization of different substrates.[2]

Rhodococcus jostii RHA1

R. jostii RHA1 is a gram-positive actinobacterium with a remarkable ability to degrade a wide range of aromatic compounds. While less commonly used for this compound production specifically in the reviewed literature, its robust lignin-degrading capabilities make it a promising chassis. Engineering strategies in R. jostii often focus on redirecting the flux from protocatechuate towards other valuable products by deleting pcaHG and introducing alternative pathways.[11]

Quantitative Data Summary

The following tables summarize the production of this compound from various lignin-derived substrates by engineered Pseudomonas putida KT2440 strains, as reported in the literature.

Table 1: Production of this compound from Model Lignin Monomers

| Strain | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Molar Yield (%) | Reference |

| P. putida KT2440 CJ263 (ΔpcaIJ) | p-Coumarate | 44.5 | 0.85 | ~100 | [2] |

| P. putida KT2440 AW299 (ΔpcaIJ, Δcrc, etc.) | p-Coumarate & Ferulate (3:1) | 44.5 | 1.15 | ~100 | [2] |

| P. putida KT2440 (engineered) | Glucose | 26.0 | 0.09 | 36 | [12] |

| P. putida GR038 | Glucose & Xylose (2:1) | 65.8 | 0.69 | 52 | [13] |

Table 2: Production of this compound from Lignin Streams

| Strain | Lignin Source | Titer (g/L) | Productivity (g/L/h) | Overall Yield (g/g lignin) | Reference |

| P. putida KT2440 AW299 | Corn stover-derived LRCs* | 25.0 | 0.66 | 0.10 | [2] |

*LRCs: Lignin-Related Aromatic Compounds

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the biosynthesis of this compound.

Strain Engineering: Markerless Gene Deletion in P. putida KT2440

This protocol is adapted from methods utilizing homologous recombination for precise, markerless gene deletions.[10][14]

-

Constructing the Deletion Vector:

-

Amplify ~500-1000 bp upstream and downstream flanking regions of the target gene (e.g., pcaIJ) from P. putida KT2440 genomic DNA using PCR.

-

Clone the upstream and downstream fragments into a suicide vector (e.g., pK18mobsacB) on either side of a selectable marker (e.g., a kanamycin (B1662678) resistance cassette flanked by loxP sites).

-

Transform the resulting plasmid into a suitable E. coli strain for propagation and verification by sequencing.

-

-

First Crossover (Integration):

-

Introduce the suicide vector into P. putida KT2440 via conjugation or electroporation.

-

Select for single-crossover integrants on agar (B569324) plates containing an appropriate antibiotic for the suicide vector and a counter-selection agent for the donor E. coli strain.

-

Verify the integration event by PCR using primers flanking the target gene.

-

-

Second Crossover (Excision):

-

Culture the single-crossover mutant in a non-selective liquid medium to allow for the second homologous recombination event.

-

Plate the culture onto agar containing a counter-selective agent (e.g., sucrose (B13894) for sacB-based vectors) to select for cells that have lost the suicide vector backbone.

-

Screen the resulting colonies by PCR to identify those with the desired gene deletion.

-

-

Marker Removal (if applicable):

-

If a marker cassette flanked by recombinase sites (e.g., loxP) was used, introduce a plasmid expressing the corresponding recombinase (e.g., Cre) to excise the marker.

-

Cure the recombinase plasmid from the strain.

-

Fed-Batch Fermentation for this compound Production

This protocol describes a typical fed-batch fermentation process in a controlled bioreactor.[2][15]

-

Media Preparation:

-

Prepare M9 minimal medium containing a suitable carbon source for initial growth (e.g., glucose), a nitrogen source (e.g., (NH₄)₂SO₄), and essential salts and trace elements.[11]

-

Sterilize the bioreactor and medium.

-

-

Inoculum Preparation:

-

Grow a pre-culture of the engineered P. putida strain in a rich medium (e.g., LB) overnight.

-

Inoculate a seed culture in M9 minimal medium and grow to mid-exponential phase.

-

-

Bioreactor Cultivation:

-

Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.1.

-

Maintain the temperature at 30°C and the pH at 7.0 (controlled by automated addition of a base, e.g., NH₄OH).

-

Maintain dissolved oxygen (DO) at a setpoint (e.g., 30% of air saturation) by controlling the agitation speed and airflow rate.

-

-

Feeding Strategy:

-

After the initial carbon source is depleted (indicated by a sharp increase in DO), initiate the feeding of the lignin-derived aromatic substrate (e.g., a concentrated solution of p-coumarate and ferulate) and a supplemental carbon source (e.g., glucose) at a constant rate.

-

Monitor substrate and product concentrations regularly using HPLC.

-

Quantification of this compound by HPLC

This protocol outlines a general method for the analysis of fermentation broth samples.[16]

-

Sample Preparation:

-

Collect a sample from the bioreactor and centrifuge to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the sample as necessary with the mobile phase.

-

-

HPLC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18) or an ion-exchange column.

-

Mobile Phase: An isocratic or gradient elution using a suitable mobile phase, such as dilute sulfuric acid (e.g., 5 mM H₂SO₄).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., 210 nm).

-

Standard Curve: Prepare a standard curve using known concentrations of pure this compound to enable quantification.

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the development of a microbial catalyst for this compound production.

Caption: A typical experimental workflow for this compound production.

Conclusion

The biosynthesis of this compound from lignin derivatives represents a promising avenue for the valorization of this abundant biopolymer. Through targeted metabolic engineering of robust microbial hosts like Pseudomonas putida KT2440, high titers and yields of this valuable chemical precursor can be achieved. Further research into optimizing fermentation processes, expanding the substrate range to include a wider variety of lignin-derived compounds, and improving downstream processing will be crucial for the economic viability of this bio-based production platform. This technical guide provides a solid foundation for researchers and professionals seeking to contribute to this exciting field.

References

- 1. Sustainable production of aromatic chemicals from lignin using enzymes and engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]

- 4. Degradation Potential of Protocatechuate 3,4-Dioxygenase from Crude Extract of Stenotrophomonas maltophilia Strain KB2 Immobilized in Calcium Alginate Hydrogels and on Glyoxyl Agarose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Protocatechuate 3,4-Dioxygenase Solubility (PCDS) Tag Enhances the Expression and Solubility of Heterogenous Proteins in Escherichia coli [frontiersin.org]

- 6. toyobo-global.com [toyobo-global.com]

- 7. scielo.br [scielo.br]

- 8. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]

- 9. Characterization of the genes encoding beta-ketoadipate: succinyl-coenzyme A transferase in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Thomas Eng, PhD - M9 Minimal Salt Media [sites.google.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a Method for Markerless Gene Deletion in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Metabolic Engineering of Pseudomonas putida KT2440 for the Production of para-Hydroxy Benzoic Acid [frontiersin.org]

- 16. Preparation and Analysis of Microbial Fermentation Samples using a Shimadzu Prominence-i LC-2030C 3D Liquid... [protocols.io]

The Central Role of 3-Ketoadipic Acid in Aromatic Compound Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β-ketoadipate pathway is a cornerstone of aerobic microbial metabolism, enabling the breakdown of diverse aromatic compounds into central metabolic intermediates. This technical guide provides an in-depth exploration of the convergent catabolism of protocatechuate and catechol, culminating in the formation of the key intermediate, 3-ketoadipic acid (also known as β-ketoadipic acid). Through detailed enzymatic pathways, comprehensive data summaries, and explicit experimental protocols, this document serves as a critical resource for researchers investigating microbial degradation, enzyme kinetics, and potential targets for drug development.

Introduction

The microbial degradation of aromatic compounds is a vital component of the global carbon cycle and a key area of research for bioremediation and industrial biotechnology.[1][2][3][4] The β-ketoadipate pathway represents a highly conserved and efficient mechanism for funneling a wide array of aromatic substrates, derived from lignin (B12514952) and environmental pollutants, into the tricarboxylic acid (TCA) cycle.[1][2][5] This pathway is characterized by two main convergent branches: the protocatechuate branch and the catechol branch, both of which lead to the formation of 3-ketoadipate.[1][2][6] Understanding the intricate enzymatic steps and regulatory networks governing this pathway is crucial for harnessing its potential in various applications.

The Protocatechuate and Catechol Catabolic Pathways

Protocatechuate and catechol are central intermediates in the breakdown of numerous aromatic compounds.[5][7][8][9] These catecholic molecules undergo ortho-cleavage, an intradiol ring-fission mechanism, catalyzed by specific dioxygenases.[6][7][10][11][12]

The Protocatechuate Branch

The catabolism of protocatechuate to 3-ketoadipate involves a series of enzymatic reactions initiated by the ring-cleavage enzyme protocatechuate 3,4-dioxygenase. This enzyme incorporates molecular oxygen to yield β-carboxy-cis,cis-muconate.[6][9] Subsequent enzymatic steps lead to the formation of β-ketoadipate enol-lactone, a common intermediate with the catechol branch.[13]

Caption: The protocatechuate branch of the β-ketoadipate pathway.

The Catechol Branch

Similarly, the catechol branch begins with the action of catechol 1,2-dioxygenase, which cleaves the aromatic ring of catechol to form cis,cis-muconic acid.[11][12][14] A series of enzymatic transformations then converts cis,cis-muconic acid to the same β-ketoadipate enol-lactone intermediate, thus converging with the protocatechuate pathway.[13]

Caption: The catechol branch of the β-ketoadipate pathway.